molecular formula C20H16N2OS B2561851 2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899984-42-0

2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2561851
CAS No.: 899984-42-0
M. Wt: 332.42
InChI Key: YASSPHSXBBCXCW-UHFFFAOYSA-N
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Description

This tricyclic heterocyclic compound features a fused pyrazolo[1,5-c][1,3]oxazine core substituted with a phenyl group at position 2 and a thiophen-3-yl group at position 5 (Fig. 1). Its structure is characterized by a six-membered benzoxazine ring fused to a pyrazole moiety, conferring rigidity and planar aromaticity.

Properties

IUPAC Name

2-phenyl-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-2-6-14(7-3-1)17-12-18-16-8-4-5-9-19(16)23-20(22(18)21-17)15-10-11-24-13-15/h1-11,13,18,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASSPHSXBBCXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of a pyrazole derivative through the reaction of hydrazine with a β-diketone or β-ketoester.

    Cyclization to Form the Oxazine Ring: The pyrazole derivative undergoes cyclization with an appropriate aldehyde or ketone to form the oxazine ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Compounds similar to 2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine have shown promising anticancer properties. Research indicates that derivatives of oxazines can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that oxazine derivatives exhibit cytotoxic effects against various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Properties
    • The incorporation of thiophene and phenyl groups into the oxazine structure enhances its antimicrobial activity. Recent investigations have highlighted that related compounds possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Neuropharmacological Effects
    • Compounds with similar structures have been evaluated for their neuropharmacological effects. For example, some derivatives exhibit anticonvulsant activity by modulating neurotransmitter systems in the brain. This suggests that this compound may also possess similar properties, warranting further investigation into its potential as a therapeutic agent for neurological disorders .

Material Science Applications

  • Organic Photovoltaics
    • The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic photovoltaics (OPVs). Research has shown that incorporating such compounds into polymer blends can enhance charge transport and improve overall solar cell efficiency . This application is particularly relevant as the demand for renewable energy sources increases.
  • Conductive Polymers
    • The synthesis of conductive polymers often involves incorporating thiophene and oxazine derivatives to achieve desired electrical properties. These materials can be utilized in various electronic devices, including sensors and transistors . The ability to tailor the electronic properties through structural modifications offers significant advantages in material design.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group transformations. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have explored the biological activities of oxazine derivatives:

  • A study demonstrated that a series of synthesized oxazines exhibited varying degrees of cytotoxicity against different cancer cell lines. The structure-activity relationship indicated that modifications on the phenyl and thiophene rings significantly influenced their biological efficacy .
  • Another research project focused on synthesizing a library of thiophene-containing oxazines and evaluating their antimicrobial properties. The findings revealed several promising candidates with potent activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

Six-Membered vs. Seven-Membered Rings

Replacing the six-membered benzoxazine ring in the target compound with a seven-membered benzoxazepine ring (e.g., in pyrazolo[1,5-c][1,3]benzoxazepin-5(5H)-one derivatives) reduces molecular volume, improving target affinity. For example, docking studies on BuChE (PDB 1P0I) showed that six-membered analogs exhibit higher binding affinity due to better steric compatibility with the enzyme's active site .

Heteroatom Variations

Substituting oxygen in the oxazine ring with sulfur (e.g., pyrazolo[3,4-d][1,3]thiazin-4-ones) alters electronic properties and hydrogen-bonding capacity. Thiazinones exhibit enhanced solubility but lower metabolic stability compared to oxazines due to sulfur's polarizability .

Substituent Effects on Bioactivity

Aromatic and Heteroaromatic Substituents
  • Thiophen-3-yl vs.
  • Halogen Substitutions : Derivatives with 7- or 9-halogen atoms (e.g., 9-bromo analogs) show enhanced BuChE inhibition (IC50 = 1.06–1.63 µM) due to halogen bonding with catalytic residues .
Pyridine vs. Thiophene

Pharmacological and Physicochemical Properties

Enzymatic Inhibition
  • BuChE Inhibition: Halogenated analogs (e.g., 6a: IC50 = 1.06 µM) outperform non-halogenated derivatives. The target compound’s thiophene group may mimic halogen interactions but requires empirical validation .
  • Antibacterial Activity : Pyrazolo[1,5-c]pyrimidine analogs exhibit moderate activity against S. aureus (MIC = 8–16 µg/mL), suggesting structural tuning for antimicrobial applications .
Drug-Likeness

All analogs comply with Lipinski’s and Veber’s rules (molecular weight <500, logP <5, hydrogen bond donors/acceptors ≤5/10), ensuring oral bioavailability. The target compound’s ClogP (~3.2) aligns with optimal CNS drug thresholds .

Key Research Findings and Data Tables

Table 1. Comparative Bioactivity of Selected Analogs

Compound Name Substituents BuChE IC50 (µM) Antibacterial MIC (µg/mL) References
Target Compound 2-Ph, 5-(thiophen-3-yl) Not reported Not tested
6a (Pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-one) 5-CO, 7-Cl 1.06 N/A
5-(Benzodioxol-5-yl) Analog 2-Ph, 5-benzodioxolyl N/A 16 (S. aureus)
9-Bromo Derivative (799779-27-4) 9-Br, 2-furyl, 3-NO2Ph Not reported Not tested

Table 2. Physicochemical Properties

Compound Name Molecular Weight ClogP Hydrogen Bond Acceptors References
Target Compound 376.42 3.2 4
6a 342.78 2.8 5
5-(Pyridin-3-yl) Analog 373.44 2.5 6

Biological Activity

The compound 2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a member of the pyrazolo[1,5-c][1,3]oxazine family and has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and condensation processes. For instance, one common synthetic route includes the reaction of 2-phenylacetohydrazide with suitable thiophene derivatives under acidic or basic conditions to yield the desired pyrazolo[1,5-c][1,3]oxazine structure. The efficiency of various synthetic methods has been evaluated, with yields often exceeding 80% in optimized conditions.

Anticancer Activity

Recent studies have shown that derivatives of pyrazolo[1,5-c][1,3]oxazines exhibit significant anticancer properties. For example, in vitro assays conducted on human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines revealed promising cytotoxic effects. Notably, compounds similar to This compound demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies focusing on antifungal activity against various pathogens such as Fusarium oxysporum and Escherichia coli, compounds within this structural class showed minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 32 µg/mL. These findings suggest that the presence of the thiophene moiety enhances the biological activity against microbial strains .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its unique structural features. The SAR studies indicate that modifications at specific positions on the pyrazole ring can significantly impact its potency against cancer and microbial targets. For instance, substituents that increase lipophilicity tend to enhance receptor binding and biological efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1: Anticancer Efficacy
    • A study involving a series of pyrazolo derivatives showed that substituents on the phenyl group influenced the cytotoxicity against MCF-7 cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
  • Case Study 2: Antimicrobial Testing
    • In a comparative analysis with commercial antifungals, compounds based on the benzo[e]pyrazolo structure exhibited superior activity against Fusarium species. The study concluded that these compounds could be developed into effective antifungal agents.

Data Tables

Biological Activity IC50 (µM) Target Organism
Anticancer (MCF-7)16.19 ± 1.35Human Breast Adenocarcinoma
Anticancer (HCT-116)17.16 ± 1.54Human Colorectal Carcinoma
Antifungal6.25Fusarium oxysporum
Antifungal32Escherichia coli

Q & A

Basic: What are the optimal synthetic routes for 2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?

Answer:
The compound can be synthesized via cyclocondensation of precursor heterocycles. A common approach involves refluxing a pyrazole intermediate with a thiophene-containing aldehyde in ethanol, followed by purification through recrystallization (e.g., DMF-EtOH mixtures). For example, details the synthesis of benzo-fused pyrazolo-oxazines using similar methods, emphasizing reflux conditions (2–4 hours) and stoichiometric control of reactants to avoid side products . Key steps include:

  • Precursor preparation : Synthesize the pyrazole core via methods analogous to Aboul-Eneine et al. (as in ) .
  • Cyclization : Use ethanol as a solvent under reflux to promote ring closure .

Advanced: How can researchers address low yields during the final cyclization step?

Answer:
Low yields often arise from incomplete cyclization or competing side reactions. Strategies include:

  • Solvent optimization : Replace ethanol with higher-boiling solvents (e.g., DMF) to enhance reaction kinetics .
  • Catalytic additives : Introduce acidic (e.g., p-toluenesulfonic acid) or basic catalysts to stabilize transition states .
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency, as demonstrated in for analogous pyrazolo-triazepines .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:
Standard methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring fusion (e.g., thiophen-3-yl vs. thiophen-2-yl) .
  • IR spectroscopy : Identify carbonyl (C=O) and N–H stretches in the pyrazole-oxazine backbone .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

Answer:
Contradictions may indicate conformational flexibility or regioisomeric impurities. Solutions:

  • 2D NMR (COSY, NOESY) : Map spatial proximity of protons to distinguish between fused ring conformers .
  • X-ray crystallography : Resolve absolute configuration, as applied in for triazolo-pyrimidines .
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .

Basic: What biological activities are associated with this compound class?

Answer:
Pyrazolo-oxazines are explored for anticonvulsant ( ) and antimicrobial activity. Key assays include:

  • In vitro MTT assays : Test cytotoxicity against cell lines (e.g., HEK-293) .
  • Electroshock models : Evaluate anticonvulsant potential in rodents .

Advanced: How to design in silico studies to predict SAR for this scaffold?

Answer:

  • Molecular docking : Use AutoDock Vina to map interactions with targets (e.g., GABA receptors) .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors .
  • MD simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) .

Basic: What are the key physicochemical properties to prioritize during formulation?

Answer:

  • Solubility : Test in aqueous buffers (pH 1.2–7.4) using shake-flask methods .
  • LogP : Determine via HPLC (C18 column) to assess lipophilicity .
  • Thermal stability : TGA/DSC to identify decomposition thresholds (>200°C typical) .

Advanced: How to mitigate oxidative degradation under physiological conditions?

Answer:

  • Excipient screening : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to stabilize the core structure .
  • Prodrug design : Modify the oxazine ring with ester groups to enhance stability .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water gradients (UV detection at 254 nm) .
  • TLC : Silica gel 60 F254 plates with ethyl acetate/hexane (1:1) for rapid screening .

Advanced: How to validate synthetic intermediates when scaling up from mg to g-scale?

Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .

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